The synthesis of tributyl[(1E)-2-(tributylstannyl)ethenyl]stannane typically involves a one-pot tandem process combining hydrostannylation and Stille coupling. This method utilizes catalytic amounts of palladium to facilitate the reaction between alkenes and tributylstannanes.
Tributyl[(1E)-2-(tributylstannyl)ethenyl]stannane has a complex molecular structure characterized by:
The presence of multiple tributyl groups contributes to its hydrophobic nature, while the stannyl groups enhance its reactivity in various chemical transformations .
Tributyl[(1E)-2-(tributylstannyl)ethenyl]stannane participates in several chemical reactions:
These reactions are often catalyzed by palladium complexes, which enhance selectivity and yield .
The mechanism of action for tributyl[(1E)-2-(tributylstannyl)ethenyl]stannane primarily involves palladium-catalyzed processes:
This mechanism highlights the importance of palladium catalysts in facilitating efficient transformations involving organotin compounds.
Tributyl[(1E)-2-(tributylstannyl)ethenyl]stannane exhibits several notable physical and chemical properties:
These properties make it suitable for various synthetic applications while necessitating careful handling.
Tributyl[(1E)-2-(tributylstannyl)ethenyl]stannane finds applications across several fields:
Organotin chemistry represents a mature yet dynamically evolving field of organometallic research, distinguished by the diversity of tin-carbon bonding and its applications in synthetic and materials chemistry. Within this domain, distannylalkenes—compounds featuring two tin atoms bonded to an ethene framework—constitute a structurally unique class with distinctive electronic properties. The compound tributyl[(1E)-2-(tributylstannyl)ethenyl]stannane (systematic name: tributyl[(E)-2-(tributylstannyl)ethenyl]stannane; CAS 14275-61-7) exemplifies this category, incorporating two n-tributylstannyl groups in a trans configuration across a central double bond. Its molecular formula is C~26~H~56~Sn~2~, with a molar mass of 606.12 g/mol [8].
Distannylalkenes are characterized by extended Sn–C=C–Sn connectivity, which enables synergistic electronic effects between the tin centers and the vinyl bridge. This architecture facilitates delocalized bonding interactions, making such compounds valuable as precursors for Stille cross-coupling reactions and as ligands for transition-metal complexes. The trans stereochemistry in this compound is sterically favored, minimizing repulsion between the bulky tributylstannyl groups [5] [8]. Historically, compounds of this type emerged from systematic studies on tin-tin and tin-carbon multiple bonds, with foundational work by van der Kerk and Luijten in the 1950s–1960s laying the groundwork for their synthetic exploitation [7].
Table 1: Key Identifiers of tributyl[(1E)-2-(tributylstannyl)ethenyl]stannane
| Property | Value/Descriptor |
|---|---|
| CAS Registry Number | 14275-61-7 |
| IUPAC Name | tributyl-[(E)-2-tributylstannylethenyl]stannane |
| Molecular Formula | C~26~H~56~Sn~2~ |
| Molar Mass | 606.12 g/mol |
| Isomeric SMILES | CCCCSn(CCCC)/C=C/Sn(CCCC)CCCC |
| Stereochemistry | (E)-configuration |
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: